molecular formula C10H10N2O2 B13173152 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Cat. No.: B13173152
M. Wt: 190.20 g/mol
InChI Key: UCMYGCATTYNXFS-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is a valuable synthetic intermediate designed for advanced pharmaceutical research and development. Its core structure incorporates the 2,3-dihydro-1,4-benzodioxin scaffold, a privileged motif in medicinal chemistry known for its presence in compounds with significant biological activity. This benzodioxin core is frequently explored in the development of therapeutic agents targeting the central nervous system, including potential antidepressants and anxiolytics . The molecular architecture of this compound, featuring both an amino and a nitrile functional group on a central carbon, makes it a versatile chiral building block for the construction of more complex, biologically active molecules. The nitrile group, in particular, offers a handle for further synthetic transformation, allowing researchers to convert it into carboxylic acids, tetrazoles, or amidine functionalities, which are critical in drug design and discovery efforts . The 1,4-benzodioxin system is a recognized pharmacophore in the discovery of novel drugs. For instance, derivatives of 2,3-dihydro-1,4-benzodioxin are investigated as alpha2C adrenoceptor antagonists for the treatment of various peripheral and central nervous system diseases . Furthermore, enantiomerically pure derivatives, such as 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, are key chiral synthons for active pharmaceutical ingredients like (S)-doxazosin mesylate (an antihypertensive agent) and MKC-242 (a 5-HT 1A receptor agonist) . This underscores the high research value of the benzodioxin core in creating targeted therapeutics. As such, this compound provides researchers with a critical starting material for programs aimed at developing new neuroactive drugs, enzyme inhibitors, and other bioactive molecules, facilitating the exploration of novel structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

InChI

InChI=1S/C10H10N2O2/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,12H2

InChI Key

UCMYGCATTYNXFS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C#N)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Synthesis of N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (Parent Sulfonamide)
  • Reagents :
    • 2,3-dihydro-1,4-benzodioxin-6-amine (0.002 mol)
    • 4-methylbenzenesulfonyl chloride (0.002 mol)
    • 10% aqueous sodium carbonate (Na2CO3) to maintain pH 9-10
  • Procedure :
    The amine is suspended in distilled water and stirred for 30 minutes. Sodium carbonate solution is added to adjust pH to 9-10, and the mixture is stirred for another 30 minutes. Then, 4-methylbenzenesulfonyl chloride is added gradually with stirring at room temperature. The reaction proceeds for several hours (3-5 hours), monitored by thin-layer chromatography (TLC) until completion. The product precipitates upon acidification to pH 2-3 with concentrated hydrochloric acid (HCl), is filtered, washed with water, and air-dried.
  • Yield and Characterization :
    • Yield: ~80%
    • Physical state: Light brown amorphous powder
    • Melting point: 129-130 °C
    • Molecular formula: C15H15O4NS
    • Molecular weight: 305.367 g/mol
    • IR and 1H-NMR data confirm structure (e.g., N-H stretching at 3248 cm⁻¹).
Preparation of 2-Bromo-N-(un/substituted-phenyl)acetamides
  • Reagents :
    • Various anilines (0.55 mmol)
    • Bromoacetyl bromide (0.50 mmol)
    • 10% aqueous sodium carbonate to maintain pH 9-10
  • Procedure :
    Anilines are vigorously shaken with bromoacetyl bromide in the presence of sodium carbonate solution to maintain alkaline pH. The reaction is monitored by TLC until a single spot is observed, indicating completion. The mixture is then poured onto crushed ice, and the precipitated 2-bromoacetamides are filtered, washed, and dried.
  • Yield and Characterization :
    • High purity products confirmed by TLC and spectral data
    • Used as electrophiles in subsequent coupling reactions.
Coupling Reaction to Form Target Acetamides
  • Reagents :
    • Parent sulfonamide (0.57 mmol)
    • 2-Bromo-N-(un/substituted-phenyl)acetamides (0.60 mmol)
    • Lithium hydride (LiH, 0.004 g) as base
    • N,N-dimethylformamide (DMF, 10 mL) as solvent
  • Procedure :
    The parent sulfonamide is dissolved in DMF and stirred with LiH at 25 °C for 30 minutes. Then, the bromoacetamide electrophile is added, and the reaction mixture is stirred for 3-4 hours at room temperature. Completion is monitored by TLC. After reaction completion, the mixture is poured onto crushed ice, precipitated products are filtered, washed, and air-dried to yield the target molecules.
  • Yield and Characterization :
    • Yields typically range from 80-85%
    • Products are amorphous powders with melting points varying by substituent
    • Confirmed by IR, 1H-NMR, and elemental CHN analysis.

Data Summary Table

Step Reaction Components Conditions Product Description Yield (%) Characterization Techniques
1 2,3-dihydro-1,4-benzodioxin-6-amine + 4-methylbenzenesulfonyl chloride Aqueous Na2CO3 (pH 9-10), RT, 3-5 h N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide 80 TLC, IR, 1H-NMR, mp
2 Anilines + bromoacetyl bromide Aqueous Na2CO3 (pH 9-10), shaking 2-Bromo-N-(un/substituted-phenyl)acetamides High TLC, IR, 1H-NMR
3 Parent sulfonamide + 2-bromoacetamides + LiH DMF, RT, 3-4 h 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides 80-85 TLC, IR, 1H-NMR, CHN analysis

Scientific Research Applications

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit cholinesterase enzymes, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular features of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile C₁₃H₁₀N₂O₂S 258.30 Thiazole ring, nitrile Not reported
2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile C₁₀H₈ClNO₂ 209.63 Chloro substituent, nitrile Not reported
3',4'-(1",4"-Dioxino) flavone (4f) C₁₇H₁₂O₅ 296.28 Flavone backbone, benzodioxin Antihepatotoxic (SGOT/SGPT reduction)
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides C₂₃H₂₅N₃O₃ 391.46 Sulfonamide, acetamide α-Glucosidase inhibition (IC₅₀: 81–86 μM)

Key Observations :

  • Electron-Withdrawing vs. In contrast, the amino group in the target compound is electron-donating, which may enhance ring reactivity or solubility in polar solvents.
  • Substituent Effects : The chloro-substituted analog () exhibits reduced molecular weight (209.63 g/mol) compared to the thiazole-containing derivative (258.30 g/mol, ), highlighting the impact of heterocyclic rings on molecular bulk.
  • Flavone-based analogs () demonstrate antihepatotoxic effects, emphasizing the role of fused ring systems in hepatoprotection.

Biological Activity

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is an organic compound notable for its unique structural features, including a benzodioxin moiety linked to an acetonitrile group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor relevant to metabolic disorders and neurodegenerative diseases.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol

The compound's structure comprises an amino group and a cyano group, which are essential for its biological activity. The benzodioxin ring contributes to its interaction with various biological targets.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant inhibitory effects on key enzymes:

  • Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption, making it a target for managing Type 2 diabetes mellitus (T2DM).
  • Acetylcholinesterase : This enzyme is involved in the breakdown of acetylcholine in the nervous system. Inhibition may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:

  • The compound modulates metabolic pathways by inhibiting enzyme activity.
  • It may influence neuronal signaling pathways through cholinergic modulation.

Case Studies

  • Inhibition of Alpha-glucosidase :
    • A study demonstrated that derivatives of benzodioxane compounds significantly inhibited alpha-glucosidase activity. The inhibitory effect correlated with the structural features of the compounds, suggesting that modifications could enhance potency against T2DM .
  • Inhibition of Acetylcholinesterase :
    • Research highlighted that certain benzodioxane derivatives showed promising results in inhibiting acetylcholinesterase. These findings suggest potential applications in treating neurodegenerative diseases by increasing acetylcholine levels in synaptic clefts .

Data Table: Biological Activities of this compound

Activity Target Enzyme Effect Reference
Enzyme InhibitionAlpha-glucosidaseSignificant inhibition
Enzyme InhibitionAcetylcholinesteraseEnhanced cholinergic signaling

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods typically involve:

  • Reaction of benzodioxane derivatives with acetonitrile under alkaline conditions.
  • Use of catalysts to enhance yield and purity during synthesis.

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